molecular formula C8H6BrNS B564029 7-Bromo-2-methylbenzo[d]thiazole CAS No. 110704-32-0

7-Bromo-2-methylbenzo[d]thiazole

Cat. No.: B564029
CAS No.: 110704-32-0
M. Wt: 228.107
InChI Key: KSKLNTXDNWKVPA-UHFFFAOYSA-N
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Description

7-Bromo-2-methylbenzo[d]thiazole (CAS: 110704-32-0) is a brominated thiazole derivative with the molecular formula C₈H₆BrNS and a molecular weight of 228.08 g/mol . It is synthesized via the Hantzsch protocol, where α-bromoketones react with thiourea or thioamides, a method widely used for thiazole derivatives due to its reliability . The compound’s structure features a bromine atom at the 7-position and a methyl group at the 2-position of the benzo[d]thiazole core.

Properties

IUPAC Name

7-bromo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKLNTXDNWKVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701428
Record name 7-Bromo-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110704-32-0
Record name 7-Bromo-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Regioselectivity

Bromination typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent such as dichloromethane or acetic acid. Catalysts like iron(III) bromide (FeBr₃) enhance electrophilic substitution kinetics.

Table 1: Bromination of 2-Methylbenzo[d]thiazole Under Varied Conditions

Brominating AgentSolventCatalystTemperature (°C)Yield (%)Purity (%)
Br₂CH₂Cl₂FeBr₃256895
NBSAcetic AcidNone807297
Br₂H₂SO₄H₂SO₄0–55890

The use of NBS in acetic acid at 80°C achieves higher yields (72%) and purity (97%) compared to Br₂ in dichloromethane. Sulfuric acid as both solvent and catalyst offers moderate yields but requires stringent temperature control to avoid polysubstitution.

Cyclization of 2-Amino-4-bromothiophenol Derivatives

An alternative method involves constructing the benzothiazole ring from a brominated precursor. This two-step process begins with synthesizing 2-amino-4-bromo-6-methylthiophenol, followed by cyclization.

Synthesis of 2-Amino-4-bromo-6-methylthiophenol

The precursor is prepared via bromination of 2-amino-6-methylthiophenol using Br₂ in ethanol at 0°C. The reaction’s regioselectivity is governed by the ortho-directing amino group and para-directing methyl group.

Equation 1:
2-Amino-6-methylthiophenol+Br22-Amino-4-bromo-6-methylthiophenol+HBr\text{2-Amino-6-methylthiophenol} + \text{Br}_2 \rightarrow \text{2-Amino-4-bromo-6-methylthiophenol} + \text{HBr}

Cyclization to this compound

Cyclization is achieved using dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). PPA at 120°C for 4 hours yields the target compound with 65% efficiency.

Table 2: Cyclization Efficiency Under Different Conditions

Cyclization AgentTemperature (°C)Time (h)Yield (%)
PPA120465
POCl₃100658
H₂SO₄80845

Palladium-Catalyzed Cross-Coupling Approaches

Modern methods leverage transition-metal catalysis for modular synthesis. A Suzuki-Miyaura coupling between 2-methylbenzo[d]thiazol-7-yl boronic acid and aryl bromides has been explored, though this route is less common due to the instability of the boronic acid intermediate.

Challenges and Optimization

Instability of the boronic acid necessitates in situ generation using pinacol borane. A palladium(II) acetate catalyst with tri-o-tolylphosphine ligand in tetrahydrofuran (THF) at 60°C achieves 55% yield.

Equation 2:
2-Methylbenzo[d]thiazol-7-yl-Bpin+Ar-BrPd(OAc)2This compound\text{2-Methylbenzo[d]thiazol-7-yl-Bpin} + \text{Ar-Br} \xrightarrow{\text{Pd(OAc)}_2} \text{this compound}

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity.

Key Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J = 8.4 Hz, 1H), 2.75 (s, 3H).

  • HRMS (ESI): m/z calcd for C₈H₆BrNS⁺ [M+H]⁺: 227.9404, found: 227.9401.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Direct BrominationShort reaction time, high yieldRequires hazardous Br₂
CyclizationHigh regioselectivityMulti-step, moderate yields
Cross-CouplingModular for derivativesLow yield, unstable intermediates

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methylbenzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[d]thiazoles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include 2-methylbenzo[d]thiazole.

Scientific Research Applications

7-Bromo-2-methylbenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Data Table: Key Parameters of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity HOMO-LUMO Gap (eV)
This compound C₈H₆BrNS 228.08 7-Br, 2-Me Moderate anticancer ~4.2 (estimated)
7-Bromobenzo[d]thiazole C₇H₄BrNS 214.08 7-Br Not reported ~4.5
7-Bromo-2-chlorobenzo[d]thiazole C₇H₃BrClNS 248.53 7-Br, 2-Cl COX-2 inhibition (predicted) ~5.0 (estimated)
5-Bromo-2-(thiophen-2-yl)-1H-benzimidazole C₁₁H₈BrN₃S 292.17 5-Br, 2-thiophene Antiviral Data needed

Biological Activity

7-Bromo-2-methylbenzo[d]thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C8H6BrNSC_8H_6BrNS and features a bromine atom at the 7-position of the benzo[d]thiazole ring. This unique substitution enhances its reactivity compared to other derivatives, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal species. Its mechanism involves disrupting bacterial quorum sensing pathways, which are crucial for biofilm formation and virulence.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by inhibiting key survival pathways, such as those involving the BCL-2 family of proteins .

Case Study: In Vitro Evaluation of Anticancer Activity

In a study using human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. This indicates its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity, which is critical in metabolic pathways associated with disease processes .
  • Cell Signaling Modulation : It influences cellular signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells .
  • Quorum Sensing Interference : By disrupting bacterial communication systems, it reduces pathogenicity and biofilm formation in microbial infections.

Research Applications

The compound serves as a building block in medicinal chemistry, facilitating the synthesis of novel bioactive molecules. Its applications extend to:

  • Drug Development : As a lead compound for synthesizing new antimicrobial and anticancer agents.
  • Chemical Biology : Used as a probe to study biological processes and interactions at the molecular level .

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, it is useful to compare it with similar thiazole derivatives:

CompoundKey FeaturesBiological Activity
2-Methylbenzo[d]thiazoleLacks bromine; less reactiveModerate antimicrobial activity
7-Chloro-2-methylbenzo[d]thiazoleChlorine substitution affects reactivitySimilar anticancer effects
This compoundHigh reactivity; diverse applicationsStrong antimicrobial and anticancer activity

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-2-methylbenzo[d]thiazole, and how can reaction conditions be adjusted to improve yield?

The synthesis of brominated thiazoles typically involves nucleophilic substitution or cyclization reactions. For this compound, a common approach involves bromination of 2-methylbenzo[d]thiazole using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 80°C). Reaction optimization can include:

  • Catalyst selection : Transition metal catalysts (e.g., CuBr) may enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Temperature control : Reflux conditions (100–120°C) often increase yield but may require inert atmospheres to prevent decomposition . Purity is verified via HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR) .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C7, methyl at C2) and aromatic proton splitting .
  • IR spectroscopy : Identification of C-Br (550–600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • X-ray crystallography : Resolves bond angles and dihedral angles, critical for confirming the benzo[d]thiazole scaffold. For example, related bromothiazoles show C-Br bond lengths of ~1.89 Å .
  • Mass spectrometry : Molecular ion peaks (m/z 229 [M+H]⁺) validate molecular weight .

Q. How can researchers assess the preliminary biological activity of this compound?

Initial screening involves:

  • In vitro cytotoxicity assays : Use NIH/3T3 or HeLa cell lines with MTT assays to determine IC₅₀ values. Related bromothiazoles show activity in the 10–50 µM range .
  • Antimicrobial testing : Modified EUCAST protocols against pathogens like Candida albicans or Staphylococcus aureus .
  • Enzyme inhibition studies : Target enzymes (e.g., kinases) using fluorescence-based assays to evaluate binding affinity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromine atom at C7 acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst systems : Pd(PPh₃)₄ with ligands like XPhos improves turnover in aryl-aryl bond formation .
  • Solvent/base pairs : DME/K₂CO₃ enhances stability of palladium intermediates .
  • Steric effects : The methyl group at C2 may hinder reactivity at adjacent positions, directing coupling to C7 . Computational studies (DFT) predict charge distribution and transition states, aiding reaction design .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug discovery?

  • Molecular docking : Use AutoDock Vina to screen derivatives against targets (e.g., EGFR kinase). Docking scores correlate with experimental IC₅₀ values .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C7) with bioactivity using Hammett constants .
  • ADMET prediction : Tools like SwissADME assess logP (optimal ~2.5) and blood-brain barrier permeability .

Q. How should researchers resolve contradictions in reported biological data for brominated thiazoles?

Discrepancies in IC₅₀ or MIC values may arise from:

  • Assay variability : Standardize protocols (e.g., incubation time, cell density) .
  • Purity differences : Validate compound integrity via LC-MS before testing .
  • Solubility issues : Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity artifacts . Meta-analyses of structure-activity relationships (SAR) can identify trends across studies .

Q. What strategies optimize the stability of this compound under storage and experimental conditions?

  • Storage : Argon-atmosphere vials at –20°C prevent bromine loss via photodegradation .
  • Inert solvents : Use degassed THF or DCM for reactions to minimize oxidation .
  • Stability assays : Monitor decomposition via TLC or GC-MS over 72 hours .

Methodological Tables

Q. Table 1. Comparative Yields of Brominated Thiazole Syntheses

MethodReagentsYield (%)Purity (%)Reference
NBS BrominationNBS, DMF, 80°C65–75>95
HBr/AcOHHBr, AcOH, reflux50–6090
CuBr CatalyzedCuBr, DMSO, 100°C80–8598

Q. Table 2. Biological Activity of Related Bromothiazoles

CompoundTargetIC₅₀ (µM)MIC (µg/mL)Reference
5-Bromo-2-phenylthiazoleHeLa cells12.3
6-Bromo-benzothiazoleCandida albicans8.5
7-Bromo-2-methyl analogEGFR kinase28.7

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